An In-depth Technical Guide to the Melting Point of 4-Propoxycyclohexanecarboxylic Acid
An In-depth Technical Guide to the Melting Point of 4-Propoxycyclohexanecarboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Propoxycyclohexanecarboxylic acid is a carboxylic acid derivative of cyclohexane with a propoxy group at the 4-position. Its molecular structure and functional groups make it a compound of interest in various chemical and pharmaceutical applications. A critical parameter in the physicochemical characterization of any solid organic compound is its melting point. This guide provides a comprehensive overview of the melting point of 4-propoxycyclohexanecarboxylic acid, methodologies for its determination, and a discussion of the underlying principles that govern this fundamental property.
Physicochemical Properties of 4-Propoxycyclohexanecarboxylic Acid
The known physicochemical properties of 4-propoxycyclohexanecarboxylic acid are summarized in the table below. The melting point is a key identifier and an indicator of purity.
| Property | Value | Source |
| CAS Number | 950772-21-1 | [1][2] |
| Molecular Formula | C10H18O3 | [1][2] |
| Molecular Weight | 186.25 g/mol | [1][2] |
| Melting Point | 55-57 °C | [1] |
| Appearance | Colorless to yellowish solid | [1] |
| Solubility | Soluble in organic solvents such as ethanol and dichloromethane. | [1] |
The Significance of Melting Point in Drug Development and Research
The melting point of an active pharmaceutical ingredient (API) or a synthetic intermediate is a critical parameter for several reasons:
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Purity Assessment: A sharp melting point range (typically 0.5-1.0°C) is indicative of a pure compound. Impurities tend to lower and broaden the melting point range.[3]
-
Identification: The melting point is a characteristic physical property that can be used to identify a compound by comparing it to known values.[4]
-
Polymorphism: Different crystalline forms (polymorphs) of the same compound can have different melting points. The study of polymorphism is crucial in drug development as different polymorphs can exhibit varying solubility, bioavailability, and stability.
-
Formulation Development: The melting point influences the choice of formulation strategies, such as hot-melt extrusion.
Methodologies for Melting Point Determination
The accurate determination of the melting point of 4-propoxycyclohexanecarboxylic acid requires a systematic and precise methodology. The capillary method is the most common and accepted technique.[3]
Experimental Protocol: Capillary Melting Point Determination
This protocol outlines the steps for determining the melting point range of 4-propoxycyclohexanecarboxylic acid using a standard melting point apparatus.
Materials:
-
4-Propoxycyclohexanecarboxylic acid sample
-
Capillary tubes (sealed at one end)
-
Melting point apparatus
-
Mortar and pestle
-
Spatula
Procedure:
-
Sample Preparation:
-
Ensure the 4-propoxycyclohexanecarboxylic acid sample is completely dry.
-
Place a small amount of the sample on a clean, dry watch glass.
-
Use a mortar and pestle to grind the sample into a fine powder. This ensures uniform packing and heat transfer.[3]
-
-
Loading the Capillary Tube:
-
Press the open end of a capillary tube into the powdered sample. A small amount of sample will enter the tube.
-
Invert the tube and gently tap the sealed end on a hard surface to pack the sample into the bottom. The packed sample height should be 2-3 mm.[5]
-
-
Melting Point Measurement:
-
Place the loaded capillary tube into the heating block of the melting point apparatus.
-
Rapid Determination (Optional but Recommended): Heat the sample at a fast rate (10-20°C per minute) to get an approximate melting range. This helps in saving time during the accurate determination.[3]
-
Allow the apparatus to cool to at least 20°C below the approximate melting point.
-
Accurate Determination: Place a new capillary tube with the sample in the apparatus.
-
Heat the sample at a slow rate, approximately 1-2°C per minute, when the temperature is within 20°C of the expected melting point.[3]
-
Record the temperature at which the first droplet of liquid appears (the beginning of the melting range).
-
Continue heating slowly and record the temperature at which the last solid crystal melts (the end of the melting range).[5]
-
-
Reporting:
-
The melting point should be reported as a range, for example, 55-57°C.
-
Self-Validating System and Causality
-
Why a fine powder? A finely ground powder ensures uniform packing in the capillary tube, leading to more efficient and uniform heat transfer from the heating block to the sample. This results in a sharper and more accurate melting point range.
-
Why a slow heating rate? A slow heating rate near the melting point ensures that the temperature of the heating block, the thermometer, and the sample are all in thermal equilibrium. Heating too quickly can result in a reading that is higher than the actual melting point.[3]
-
Why a fresh sample for each determination? Some organic compounds can decompose or undergo chemical changes upon melting and resolidifying. Using a fresh sample for each measurement, especially for the accurate determination, ensures the integrity of the compound and the reliability of the result.[4]
Experimental Workflow Diagram
Caption: Workflow for Capillary Melting Point Determination.
Factors Influencing the Melting Point of 4-Propoxycyclohexanecarboxylic Acid
The melting point of an organic compound is influenced by the strength of its intermolecular forces. For 4-propoxycyclohexanecarboxylic acid, the following factors are significant:
-
Hydrogen Bonding: The carboxylic acid group is capable of forming strong hydrogen bonds, which can lead to the formation of dimers in the solid state. This significantly increases the energy required to break the crystal lattice, resulting in a relatively high melting point compared to non-hydrogen bonding analogues of similar molecular weight.[6][7]
-
Van der Waals Forces: The cyclohexane ring and the propoxy group contribute to the overall size and surface area of the molecule, leading to van der Waals interactions that also contribute to the stability of the crystal lattice.
-
Molecular Symmetry and Packing: The stereochemistry of the substituents on the cyclohexane ring (cis/trans isomerism) can have a profound effect on how the molecules pack in the crystal lattice. Symmetrical molecules tend to pack more efficiently, leading to stronger intermolecular forces and higher melting points. While the specific stereochemistry of the commercially available 4-propoxycyclohexanecarboxylic acid is often not specified as a pure isomer, it is likely a mixture of cis and trans isomers, which could contribute to the observed melting range rather than a sharp melting point.
-
Impurities: The presence of impurities disrupts the regular packing of the crystal lattice, weakening the intermolecular forces and resulting in a lower and broader melting point range.[5]
Proposed Synthesis of 4-Propoxycyclohexanecarboxylic Acid
Synthetic Scheme
A Williamson ether synthesis would be a suitable method to introduce the propoxy group.
Caption: Proposed Synthesis of 4-Propoxycyclohexanecarboxylic Acid.
Plausible Experimental Protocol
-
Deprotonation: 4-Hydroxycyclohexanecarboxylic acid would be dissolved in a suitable polar aprotic solvent such as dimethylformamide (DMF) or tetrahydrofuran (THF). A base, such as sodium hydride (NaH) or potassium carbonate (K2CO3), would be added to deprotonate the hydroxyl group, forming an alkoxide.
-
Nucleophilic Substitution: 1-Bromopropane would then be added to the reaction mixture. The alkoxide would act as a nucleophile, displacing the bromide ion in an SN2 reaction to form the propyl ether linkage.
-
Workup and Purification: After the reaction is complete, an aqueous workup would be performed to remove the inorganic salts and any remaining base. The crude product would then be purified, likely by recrystallization or column chromatography, to yield pure 4-propoxycyclohexanecarboxylic acid.
The purity of the synthesized compound would then be confirmed by techniques such as NMR spectroscopy, mass spectrometry, and, critically, by determining its melting point. A sharp melting range consistent with the reported 55-57°C would be a strong indicator of a successful synthesis of a pure product.
Conclusion
The melting point of 4-propoxycyclohexanecarboxylic acid, reported to be in the range of 55-57°C, is a fundamental physicochemical property that is essential for its identification, purity assessment, and application in research and development. The accurate determination of this value relies on a meticulous experimental technique, primarily the capillary method, where factors such as sample preparation and heating rate are carefully controlled. The underlying principles of intermolecular forces, including hydrogen bonding and van der Waals interactions, as well as molecular packing, dictate this characteristic property. While detailed synthetic procedures are not widely published, established methods in organic synthesis provide a clear pathway for its preparation, with the melting point serving as a key analytical checkpoint for purity and identity.
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